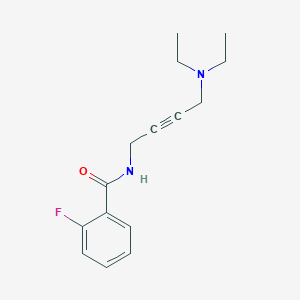

N-(4-(diethylamino)but-2-yn-1-yl)-2-fluorobenzamide

Description

Properties

IUPAC Name |

N-[4-(diethylamino)but-2-ynyl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2O/c1-3-18(4-2)12-8-7-11-17-15(19)13-9-5-6-10-14(13)16/h5-6,9-10H,3-4,11-12H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYRLEGKJDGYIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCNC(=O)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(diethylamino)but-2-yn-1-yl)-2-fluorobenzamide typically involves a multi-step process. One common method includes the following steps:

Formation of the But-2-yn-1-yl Intermediate: The initial step involves the synthesis of the but-2-yn-1-yl intermediate through a reaction between propargyl bromide and diethylamine under basic conditions.

Coupling with 2-Fluorobenzoyl Chloride: The but-2-yn-1-yl intermediate is then coupled with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-(diethylamino)but-2-yn-1-yl)-2-fluorobenzamide can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction of the compound can occur at the alkyne moiety, converting it into an alkene or alkane.

Substitution: The fluorobenzamide moiety can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Alkenes or alkanes.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.

Material Science: It can serve as a building block for the synthesis of advanced materials with specific electronic properties.

Biology and Medicine:

Anticancer Research: Due to its structural similarity to known bioactive molecules, it is investigated for potential anticancer properties.

Antimicrobial Agents: The compound is studied for its ability to inhibit the growth of various microbial strains.

Industry:

Pharmaceuticals: It can be used in the development of new drugs with improved efficacy and safety profiles.

Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(4-(diethylamino)but-2-yn-1-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The diethylamino group can facilitate binding to biological receptors, while the fluorobenzamide moiety can enhance the compound’s stability and bioavailability. The compound may exert its effects through inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

N-(4-(Diethylamino)benzyl)-4-fluoro-N-heptylbenzenesulfonamide (Compound 36, )

- Structural Differences: The diethylamino group is attached to a benzyl ring rather than an alkyne chain. The sulfonamide group replaces the benzamide, and the fluorophenyl group is para-substituted.

- The lack of an alkyne chain may reduce conformational rigidity compared to the target compound.

(R)-N-(3-(1H-indol-3-yl)-1-oxo-1-(pyridin-4-ylamino)propan-2-yl)-4-(4-(2,4-difluorophenyl)piperazin-1-yl)-2-fluorobenzamide (Compound 12, )

- Structural Differences : This compound features a 2-fluorobenzamide core but incorporates a bulky indole-pyridinyl substituent and a piperazine-linked difluorophenyl group.

- Functional Implications : It is a high-affinity CYP51 inhibitor (PDB ID 4C0C), with the difluorophenyl group enhancing hydrophobic interactions in the enzyme’s active site . The target compound’s simpler alkyne chain may limit such interactions but improve synthetic accessibility.

N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,6-difluorobenzamide ()

- Structural Differences: A benzo[d][1,3]dioxole (methylenedioxyphenyl) group replaces the diethylamino moiety, and the benzamide has two fluorine atoms at the 2,6-positions.

- Functional Implications : The methylenedioxyphenyl group may confer enhanced metabolic resistance, while the difluoro substitution increases electron-withdrawing effects compared to the target compound’s single fluorine .

Physicochemical and Pharmacokinetic Comparison

Key Research Findings

Fluorine Substitution : Ortho-fluorination in benzamides (as in the target compound) is associated with improved metabolic stability compared to para-fluorinated analogues, as seen in spectrofluorometric studies of similar benzamides .

Alkyne vs.

Enzyme Inhibition Potential: While the target compound lacks the bulky substituents of Compound 12 (e.g., indole, piperazine), its diethylamino group could facilitate ionic interactions with acidic residues in enzyme active sites, analogous to piperazine derivatives .

Biological Activity

N-(4-(diethylamino)but-2-yn-1-yl)-2-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

The synthesis of this compound involves standard organic chemistry techniques, typically starting from commercially available precursors. The introduction of the diethylamino group enhances the compound's lipophilicity, potentially affecting its biological activity.

The mechanism of action for this compound is not fully elucidated but can be inferred from related compounds:

- Receptor Modulation : The diethylamino group likely facilitates binding to neurotransmitter receptors, influencing downstream signaling pathways.

- Enzyme Inhibition : Similar compounds have been shown to inhibit certain enzymes, which could be a mechanism through which this compound exerts its biological effects .

4. Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to this compound:

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| N-(2-Diethylaminoethyl)-4-fluorobenzamide | E. coli | 8 | 1024 |

| N-(2-Diethylaminoethyl)-4-fluorobenzamide | S. aureus | 14 | 64 |

| N-(2-Diethylaminoethyl)-4-fluorobenzamide | B. subtilis | 16 | 32 |

| N-(2-Diethylaminoethyl)-4-fluorobenzamide | C. albicans | 15 | 64 |

This table summarizes the antimicrobial efficacy of related compounds, indicating that modifications in the chemical structure can significantly affect activity.

5. Potential Applications

Given its biological activities, this compound could have several applications:

- Antimicrobial Agents : Its potential as an antibacterial agent warrants further exploration in clinical settings.

- Neurological Research : Understanding its interaction with benzodiazepine receptors could lead to advancements in treating anxiety disorders or other neurological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.